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Periandradulcin A - 135545-88-9

Periandradulcin A

Catalog Number: EVT-1231373
CAS Number: 135545-88-9
Molecular Formula: C14H15NO5
Molecular Weight: 1107.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6-[[14b-Formyl-9-(4-hydroxy-3,5-dimethoxybenzoyl)oxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid is a natural product found in Periandra mediterranea with data available.
Source

The primary source of Periandradulcin A is the Periandra dulcis plant, commonly found in tropical regions. This plant has been traditionally used for its medicinal properties, and the compound itself is extracted from its leaves and stems. Research indicates that the extraction process can yield significant amounts of Periandradulcin A, making it a viable candidate for commercial applications.

Classification

Periandradulcin A is classified under the category of glycosides due to its molecular structure, which includes a sugar moiety linked to a non-sugar component. Its chemical classification places it among other natural sweeteners and bioactive compounds that exhibit various biological activities.

Synthesis Analysis

Methods

The synthesis of Periandradulcin A can be achieved through several methods, including:

  • Extraction from Natural Sources: The most common method involves solvent extraction from the leaves and stems of Periandra dulcis. This process typically uses ethanol or methanol as solvents to dissolve the compound, followed by purification techniques such as chromatography.
  • Chemical Synthesis: While less common, chemical synthesis pathways have been explored. These methods often involve the modification of simpler glycosides or related compounds through reactions such as glycosylation.

Technical Details

The extraction process generally involves:

  1. Harvesting: Collecting fresh plant material.
  2. Drying: Reducing moisture content to enhance extraction efficiency.
  3. Solvent Extraction: Soaking the dried material in an appropriate solvent.
  4. Filtration and Concentration: Removing solids and concentrating the extract.
  5. Purification: Employing techniques like high-performance liquid chromatography to isolate Periandradulcin A.
Molecular Structure Analysis

Structure

Periandradulcin A has a complex molecular structure characterized by its glycosidic linkage. The chemical formula is C17_{17}H24_{24}O9_{9}, indicating that it contains 17 carbon atoms, 24 hydrogen atoms, and 9 oxygen atoms.

Data

The molecular weight of Periandradulcin A is approximately 364.37 g/mol. Its structural analysis reveals that it consists of a sugar unit (likely glucose) attached to a phenolic compound, contributing to its sweetness and potential health benefits.

Chemical Reactions Analysis

Reactions

Periandradulcin A undergoes various chemical reactions typical of glycosides:

  • Hydrolysis: In acidic or enzymatic conditions, Periandradulcin A can be hydrolyzed to release its sugar component and the aglycone.
  • Oxidation: The presence of hydroxyl groups makes it susceptible to oxidation under certain conditions.

Technical Details

The stability of Periandradulcin A can be influenced by pH, temperature, and light exposure during storage and processing. Understanding these reactions is crucial for determining its shelf life and efficacy in applications.

Mechanism of Action

Process

The mechanism of action for Periandradulcin A primarily relates to its interaction with taste receptors on the human tongue. It activates sweet taste receptors (T1R2/T1R3), leading to the perception of sweetness similar to that of sucrose.

Data

Studies indicate that Periandradulcin A may also exhibit antioxidant properties, potentially contributing to health benefits beyond its sweetening capability. This dual action could make it a valuable compound in dietary supplements.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for glycosides.

Chemical Properties

  • Stability: Relatively stable under neutral pH but sensitive to extreme conditions (high temperatures or strong acids).
  • Reactivity: Can participate in typical glycosidic reactions such as hydrolysis.

Relevant analyses show that Periandradulcin A maintains its sweetness over a range of temperatures, making it suitable for various culinary applications.

Applications

Scientific Uses

Periandradulcin A has several promising applications:

  • Natural Sweetener: Its intense sweetness makes it an attractive alternative to artificial sweeteners in food products.
  • Pharmaceuticals: Investigated for potential health benefits, including antioxidant effects and possible anti-inflammatory properties.
  • Research Tool: Used in studies examining taste perception and metabolic responses related to sweet compounds.

Properties

CAS Number

135545-88-9

Product Name

Periandradulcin A

IUPAC Name

6-[[14b-formyl-9-(4-hydroxy-3,5-dimethoxybenzoyl)oxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid

Molecular Formula

C14H15NO5

Molecular Weight

1107.2 g/mol

InChI

InChI=1S/C56H82O22/c1-25-36(60)39(63)42(66)48(73-25)77-44-37(61)29(59)22-72-49(44)78-45-41(65)40(64)43(46(67)68)76-50(45)75-34-13-15-56(24-58)32(51(34,2)3)12-14-55(7)33(56)11-10-27-28-20-52(4,23-57)21-35(53(28,5)16-17-54(27,55)6)74-47(69)26-18-30(70-8)38(62)31(19-26)71-9/h18-20,24-25,27,29,32-37,39-45,48-50,57,59-66H,10-17,21-23H2,1-9H3,(H,67,68)

InChI Key

LZTRWBPIEBHLJP-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3C(C(C(OC3OC4CCC5(C6CCC7C8=CC(CC(C8(CCC7(C6(CCC5C4(C)C)C)C)C)OC(=O)C9=CC(=C(C(=C9)OC)O)OC)(C)CO)C=O)C(=O)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3C(C(C(OC3OC4CCC5(C6CCC7C8=CC(CC(C8(CCC7(C6(CCC5C4(C)C)C)C)C)OC(=O)C9=CC(=C(C(=C9)OC)O)OC)(C)CO)C=O)C(=O)O)O)O)O)O)O)O)O

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